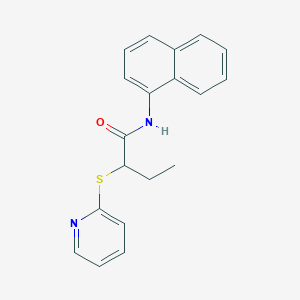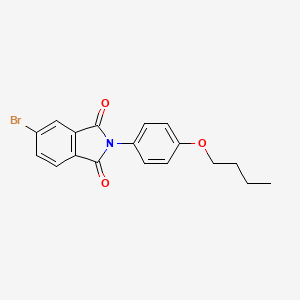
N-1-naphthyl-2-(2-pyridinylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-2-(2-pyridinylthio)butanamide is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as butanamides and is also known by its chemical name, NPB. NPB has been used in a variety of scientific studies due to its ability to modulate the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
NPB works by binding to certain enzymes and receptors in the body, thereby modulating their activity. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, NPB can increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease. NPB has also been shown to modulate the activity of certain ion channels and receptors in the body, which may have implications for the treatment of other diseases.
Biochemical and Physiological Effects:
NPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. In addition, NPB has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, there are also some limitations to the use of NPB in lab experiments. For example, it may not accurately reflect the activity of the target enzyme or receptor in vivo. In addition, the effects of NPB may be influenced by factors such as concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on NPB. One area of research is the development of NPB-based therapeutics for the treatment of various diseases. Another area of research is the study of the mechanism of action of NPB and its effects on various enzymes and receptors in the body. Additionally, there is potential for the development of new synthetic compounds based on the structure of NPB. Overall, NPB has shown promise as a tool for studying the function of enzymes and receptors in the body and as a potential therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of NPB involves the reaction of 1-naphthylamine with 2-bromopyridine in the presence of a base. The resulting product is then treated with thioacetic acid to yield NPB. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
NPB has been used in a variety of scientific studies due to its ability to modulate the activity of certain enzymes and receptors in the body. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. NPB has also been used as a tool for studying the function of certain enzymes and receptors in the body.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-17(23-18-12-5-6-13-20-18)19(22)21-16-11-7-9-14-8-3-4-10-15(14)16/h3-13,17H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGVGGPPLFQSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5235745.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

amino]methyl}phosphonate](/img/structure/B5235779.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)